molecular formula C33H55NO7 B054645 Isocapsicastrine CAS No. 123164-25-0

Isocapsicastrine

Cat. No. B054645
CAS RN: 123164-25-0
M. Wt: 577.8 g/mol
InChI Key: LXITVHCOOLDNBB-ATEWJWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocapsicastrine is a plant-derived alkaloid that has gained attention in recent years due to its potential applications in scientific research. It is found in various plant species, including Uncaria rhynchophylla and Nandina domestica. Isocapsicastrine has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Antihepatotoxic Properties

Isocapsicastrine, along with other steroidal alkaloids such as capsimine, has been isolated from the root bark of Solanum capsicastrum. Research has shown that these compounds, including isocapsicastrine, exhibit significant activity against liver damage induced by carbon tetrachloride (CCl4). This indicates a potential role of isocapsicastrine in liver health and protection against hepatotoxic substances (Lin & Gan, 1989).

Influence on Endocrine Functions

Studies on endocrine-disrupting chemicals (EDCs), which are substances in the environment that interfere with hormone biosynthesis, metabolism, or action, are critical to understanding how compounds like isocapsicastrine may impact human health. Research suggests that EDCs, potentially including compounds like isocapsicastrine, can have effects on various aspects of endocrine health, including metabolism, reproduction, and thyroid function, although specific impacts of isocapsicastrine in this context are not detailed in the available literature (Gore et al., 2015).

Application in Translational Research

Translational research, particularly in relation to endocrine diseases and disorders, is a key area of scientific exploration. While specific studies on isocapsicastrine are not detailed in this context, the broader field of translational medical research, including the study of compounds like isocapsicastrine, focuses on translating scientific discoveries from the laboratory into clinical applications, potentially leading to new treatments for diseases (Silvente-Poirot & Poirot, 2012).

properties

CAS RN

123164-25-0

Molecular Formula

C33H55NO7

Molecular Weight

577.8 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[[(8S,9S,10R,13S,14S,17R)-16-hydroxy-10,13-dimethyl-17-[(1S)-1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H55NO7/c1-17-5-8-24(34-15-17)18(2)27-25(36)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)40-31-30(39)29(38)28(37)26(16-35)41-31/h6,17-18,20-31,34-39H,5,7-16H2,1-4H3/t17?,18-,20?,21-,22+,23+,24?,25?,26-,27+,28-,29+,30-,31?,32+,33+/m1/s1

InChI Key

LXITVHCOOLDNBB-ATEWJWJNSA-N

Isomeric SMILES

CC1CCC(NC1)[C@@H](C)[C@H]2C(C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O

SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

Canonical SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

synonyms

22,26-epiminocholest-5-ene-3,16-diol 3-O-glucopyranoside
isocapsicastrine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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